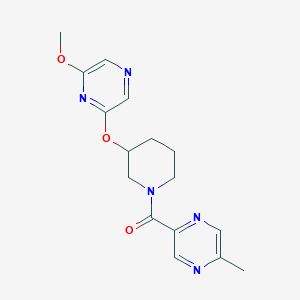

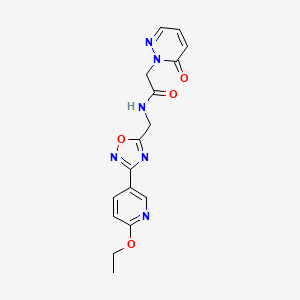

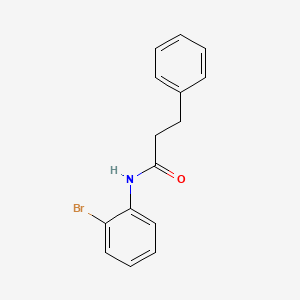

![molecular formula C15H16ClN3S B2496802 6-ethyl-N-(p-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride CAS No. 1216430-26-0](/img/structure/B2496802.png)

6-ethyl-N-(p-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

"6-ethyl-N-(p-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride" represents a specific chemical compound within the broader class of thieno[2,3-d]pyrimidines. Thieno[2,3-d]pyrimidines are important pharmacophores due to their diverse biological activities and are synthesized through various synthetic strategies, often involving multi-component reactions for efficiency and step economy (Shi et al., 2018).

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidines typically involves catalytic multi-component reactions, which have been developed to enhance the step economy and environmental sustainability of the process. One notable approach is a catalytic four-component reaction that allows for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones directly from ketones, ethyl cyanoacetate, elemental sulfur, and formamide, significantly streamlining the synthesis process and minimizing the environmental impact (Shi et al., 2018).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidines is characterized by the presence of a thieno[2,3-d]pyrimidine core, which can be modified at various positions to alter the compound's physical, chemical, and biological properties. X-ray crystallography and density functional theory (DFT) studies have provided detailed insights into the bond lengths, bond angles, and overall geometry of these molecules, aiding in the understanding of their reactivity and interaction with biological targets (Huang et al., 2020).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidines undergo various chemical reactions, enabling the synthesis of a wide range of derivatives with diverse biological activities. These reactions include cyclization, chlorination, amination, and reactions with different reagents such as formamidines and hydrazines, allowing for the introduction of various functional groups into the thieno[2,3-d]pyrimidine scaffold (Wagner et al., 1993).

Physical Properties Analysis

The physical properties of thieno[2,3-d]pyrimidines, such as solubility, melting point, and crystalline structure, are influenced by the specific substituents on the thieno[2,3-d]pyrimidine core. These properties are crucial for determining the compound's suitability for pharmaceutical applications, including its bioavailability and stability (Guillon et al., 2013).

Chemical Properties Analysis

The chemical properties of thieno[2,3-d]pyrimidines, including reactivity, stability, and interactions with biological targets, are determined by the molecular structure and the nature of the substituents. The presence of functional groups such as amino, ethyl, and halide substituents plays a significant role in the compound's ability to interact with enzymes and receptors, influencing its biological activity and potential as a therapeutic agent (Gangjee et al., 2009).

科学的研究の応用

Synthesis and Chemical Properties

6-ethyl-N-(p-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride is a compound of interest due to its structural complexity and potential utility in various chemical and pharmaceutical applications. Research has focused on synthesizing related thieno[2,3-d]pyrimidine derivatives and exploring their chemical properties and reactions. For instance, the synthesis of thieno[2,3-d]pyrimidines involves key steps such as cyclization reactions, which are essential for creating the core pyrimidine ring system. The ability to modify the thieno[2,3-d]pyrimidine scaffold by introducing different substituents allows for the exploration of a wide range of chemical properties and reactivities. This flexibility makes it a valuable target for synthesis and study in medicinal chemistry and materials science.

Pharmacological Applications

While the specific pharmacological applications of this compound were not detailed in the provided literature, thieno[2,3-d]pyrimidine derivatives, in general, have shown potential in various therapeutic areas. These compounds have been evaluated for their antimicrobial, anti-inflammatory, and analgesic activities. The structural diversity of thieno[2,3-d]pyrimidine derivatives enables the exploration of their interactions with biological targets, leading to the identification of compounds with significant pharmacological effects. Research in this area focuses on understanding the structure-activity relationships (SAR) to optimize the therapeutic potential of thieno[2,3-d]pyrimidine compounds.

Optical and Material Science Applications

The thieno[2,3-d]pyrimidine core is also of interest in the field of material science, particularly in the development of nonlinear optical (NLO) materials. These materials are critical for various applications, including optical switching, modulation, and telecommunications. The electronic properties of thieno[2,3-d]pyrimidine derivatives, such as their ability to donate and accept electrons, make them suitable candidates for NLO applications. Research in this area aims to synthesize and characterize thieno[2,3-d]pyrimidine derivatives with optimal NLO properties, contributing to advancements in optical and electronic technologies.

References (Sources)

- Synthesis and reactions of some new heterocyclic compounds containing cycloalka(e)thieno[2,3-b]pyridine moiety (Al‐Sehemi & Bakhite, 2005).

- Synthesis of 4-chlorothieno[3,2-d]pyrimidine (Cai Dejiao, 2011).

- New thiazolo[5,4-d]pyrimidines with molluscicidal properties (El-bayouki & Basyouni, 1988).

- On the reactivity of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones with some alkyl mono- and di-halides: synthesis of new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moiety (Sirakanyan et al., 2015).

将来の方向性

The future directions for “6-ethyl-N-(p-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride” and similar compounds could involve designing new thieno pyrimidin-4-amines with improved potency and acceptable pharmacokinetics to warrant in vivo evaluation . Additionally, the application of bicyclic and tricyclic cage-based compounds with a wide spectrum of approved pharmaceutical activities in medicinal chemistry has become more significant .

作用機序

Target of Action

Similar compounds such as thieno[2,3-d]pyrimidin-4-ones have been reported to have significant antimycobacterial activity against mycobacterium tuberculosis .

Mode of Action

It can be inferred from related compounds that it may interact with its targets, leading to changes that result in antimycobacterial activity .

Biochemical Pathways

Related compounds have been associated with the production of reactive oxygen species (ros) and other free radicals, which can increase dramatically under cellular damage .

Pharmacokinetics

The presence of a bromine atom in similar compounds seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine .

Result of Action

Related compounds have demonstrated high toxicity toward human leukemia hl-60, cervix carcinoma kb3-1, and colon carcinoma hct116 cells .

Action Environment

The synthesis of similar compounds has been reported to be performed without an excess of the reagents and solvent under optimized conditions .

特性

IUPAC Name |

6-ethyl-N-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3S.ClH/c1-3-12-8-13-14(16-9-17-15(13)19-12)18-11-6-4-10(2)5-7-11;/h4-9H,3H2,1-2H3,(H,16,17,18);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMVLWEVXLNMPLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(N=CN=C2S1)NC3=CC=C(C=C3)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

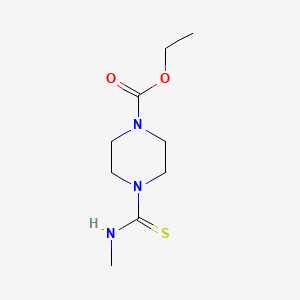

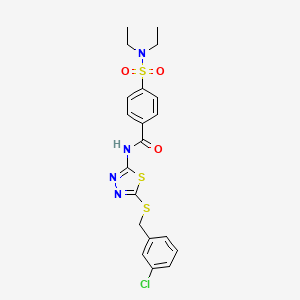

![(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-(3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B2496726.png)

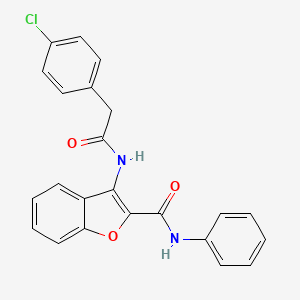

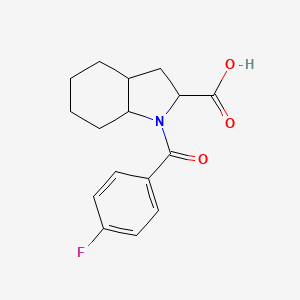

![4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2496732.png)

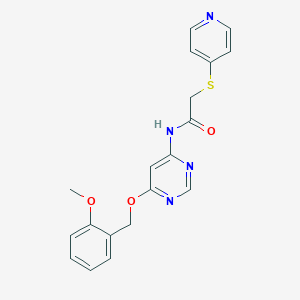

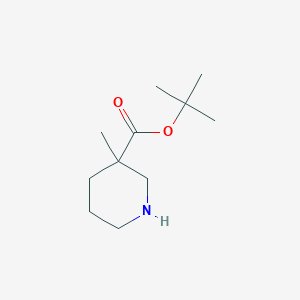

![5-(2,2-dimethoxyethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B2496737.png)

![N-(5-chloro-2-methoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2496740.png)